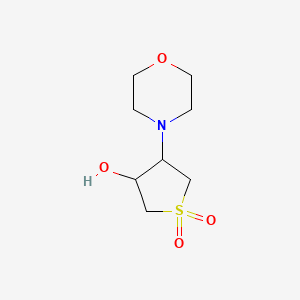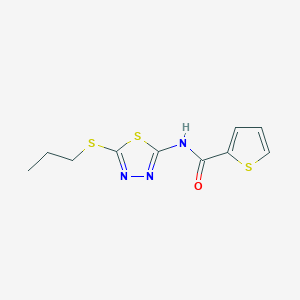
N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a complex organic compound characterized by its unique thiadiazole and thiophene moieties. This compound's structure allows it to exhibit a variety of chemical behaviors, making it of interest in multiple scientific fields.
Mechanism of Action
Target of Action
Similar thiophene-2-carboxamide derivatives have shown promising anticancer activity . These compounds have been tested for in vitro cytotoxicity and exhibit good inhibitory activity against various cell lines .
Result of Action
Related compounds have shown promising results in in vitro cytotoxicity tests . They exhibit good inhibitory activity against various cell lines, especially those products that contain a thiazolidinone ring or thiosemicarbazide moiety in their structures .
Preparation Methods
Synthetic Routes and Reaction Conditions
Route 1: : One common synthetic route involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 2-thiophenecarbonyl chloride under acidic conditions to form the desired product.
Reaction Conditions: : The process typically occurs in a solvent like dichloromethane, with triethylamine as a base, at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Scale-Up Considerations: : Industrial production would likely involve optimized reaction conditions to maximize yield and purity. This could involve continuous flow reactors for better control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: : Reduction reactions can modify the thiadiazole ring, altering its electronic properties.
Substitution: : The compound's carboxamide and thiophene groups can participate in various nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Typical reagents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Commonly, lithium aluminum hydride or sodium borohydride is used.
Substitution: : Reagents like sodium hydride or potassium carbonate can be employed in substitution reactions.
Major Products
Oxidation: : Sulfoxides and sulfones.
Reduction: : Reduced thiadiazole derivatives.
Substitution: : Variously substituted thiadiazole and thiophene derivatives.
Scientific Research Applications
Chemistry
Catalysis: : The compound can serve as a ligand in transition metal catalysis.
Material Science: : Used in the development of conductive polymers due to its thiophene moiety.
Biology
Antimicrobial Activity: : Exhibits potential antimicrobial properties, useful in developing new antibiotics.
Enzyme Inhibition: : Can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: : Investigated as a potential candidate for developing anti-inflammatory or anticancer drugs.
Industry
Electronic Devices: : Utilized in the fabrication of organic semiconductors for electronic devices like OLEDs.
Comparison with Similar Compounds
Similar Compounds
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
Uniqueness
What sets N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide apart is its specific alkyl group on the thiadiazole ring, which can influence its electronic and steric properties, potentially enhancing its biological activity and stability compared to its methyl or ethyl counterparts.
Properties
IUPAC Name |
N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS3/c1-2-5-16-10-13-12-9(17-10)11-8(14)7-4-3-6-15-7/h3-4,6H,2,5H2,1H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOWMNYSQJTKPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
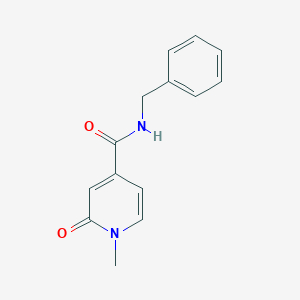
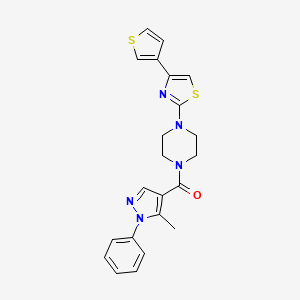
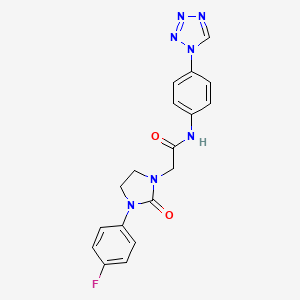
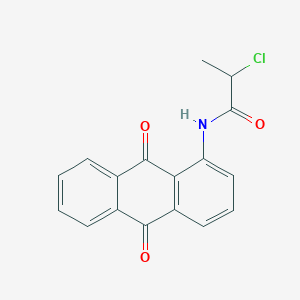
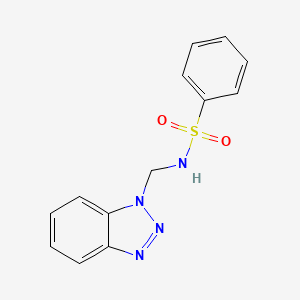
![Ethyl 2-(2-(3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamido)thiazol-4-yl)acetate](/img/structure/B2914134.png)
![Ethyl 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2914136.png)
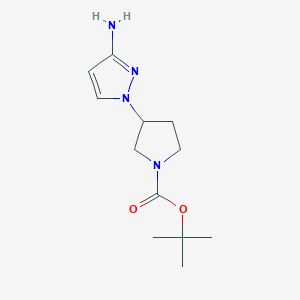
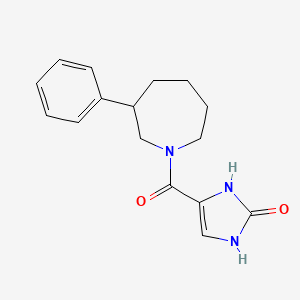
![2-(4-ethoxyphenyl)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2914141.png)

![3-Fluoro-5-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}pyridine](/img/structure/B2914144.png)

